2,3,5,6-Tetrafluorobenzaldehyde
Overview
Description
2,3,5,6-Tetrafluorobenzaldehyde is a polysubstituted benzaldehyde with the molecular formula C7H2F4O. It is characterized by the presence of four fluorine atoms attached to the benzene ring and an aldehyde group. This compound is known for its unique chemical properties and is used in various scientific research applications .
Scientific Research Applications
2,3,5,6-Tetrafluorobenzaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a substrate in enzymatic studies, particularly with hydroxynitrile lyases.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
2,3,5,6-Tetrafluorobenzaldehyde is combustible . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Relevant Papers A preliminary optimization of electrolytic conditions for the production of either 2,3,5,6-tetrafluorobenzyl alcohol or this compound was systematically performed using a laboratory-scale flow-cell system .
Mechanism of Action
Target of Action
The primary target of 2,3,5,6-Tetrafluorobenzaldehyde is Prunus mume hydroxynitrile lyase (PmHNL) . PmHNL is an enzyme that catalyzes the cleavage of cyanohydrins .
Mode of Action
This compound interacts with PmHNL as a substrate
Biochemical Pathways
The compound is involved in the biochemical pathway catalyzed by PmHNL
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluorobenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2,3,5,6-tetrafluorotoluene with a suitable oxidizing agent to introduce the aldehyde group. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are designed to be efficient and cost-effective, utilizing advanced catalytic systems and optimized reaction conditions to maximize output .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used to replace fluorine atoms.
Major Products Formed
Oxidation: Formation of 2,3,5,6-tetrafluorobenzoic acid.
Reduction: Formation of 2,3,5,6-tetrafluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: Contains an additional fluorine atom compared to 2,3,5,6-tetrafluorobenzaldehyde.
3,4,5-Trifluorobenzaldehyde: Contains fewer fluorine atoms and exhibits different reactivity.
4-Fluorobenzaldehyde: Contains only one fluorine atom and has distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four fluorine atoms enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
2,3,5,6-tetrafluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRYOMXPMOLQSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345039 | |
Record name | 2,3,5,6-Tetrafluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19842-76-3 | |
Record name | 2,3,5,6-Tetrafluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetrafluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a practical method for synthesizing 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes using 2,3,5,6-Tetrafluorobenzaldehyde as a starting material?
A1: A new and practical process utilizes this compound and various phenols to synthesize 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes. [, ] This convergent method employs nucleophilic substitution in the presence of inorganic fluorides. Studies demonstrate the methodology's tolerance to diverse substituents, allowing the introduction of various aryl and heteroaryl groups, leading to the successful preparation of twelve different aldehydes with yields ranging from 14% to 93%. [, ]
Q2: Can this compound be used in the synthesis of larger macrocyclic structures?
A2: Yes, this compound acts as a key building block in synthesizing meso-porphyrinyl-substituted expanded porphyrins. [] These structures form through an acid-catalyzed condensation reaction between 4-porphyrinyl-2,3,5,6-tetrafluorobenzaldehyde, derived from this compound, and pyrrole. []
Q3: Are there alternative synthetic routes to obtain derivatives of this compound?
A3: Research indicates that this compound can be obtained through the product-selective electroreduction of 2,3,4,5,6-pentafluorobenzoic acid. [] This method, employing a flow cell system, offers a potential alternative pathway for synthesizing this compound and potentially its derivatives. []
Q4: What are the potential applications of compounds derived from this compound?
A4: While the provided research primarily focuses on the synthesis and characterization of this compound derivatives, their unique structural features suggest potential applications in various fields. These may include:
- Building blocks for supramolecular chemistry: The successful incorporation of this compound derivatives into expanded porphyrins [] highlights their potential as building blocks for complex supramolecular architectures.
- Photochemical and photophysical studies: The presence of the tetrafluorophenyl moiety can influence the electronic properties and photochemical behavior of molecules, making them interesting for applications in areas like photodynamic therapy or as photosensitizers. []
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